4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID
CAS No.: 225385-14-8
Cat. No.: VC6283719
Molecular Formula: C14H25BO4Si
Molecular Weight: 296.25
* For research use only. Not for human or veterinary use.
![4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID - 225385-14-8](/images/structure/VC6283719.png)
Specification
CAS No. | 225385-14-8 |
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Molecular Formula | C14H25BO4Si |
Molecular Weight | 296.25 |
IUPAC Name | [4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]boronic acid |
Standard InChI | InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |
Standard InChI Key | JTGHFGRXMHQTRH-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O |
Introduction
Chemical Identity and Structural Features
Fundamental Chemical Properties
4-{2-[(tert-Butyldimethylsilyl)oxy]ethoxy}phenylboronic acid is identified by the CAS registry number 225385-14-8 . Its molecular weight is 296.24 g/mol, with a precise composition of C₁₄H₂₅BO₄Si . The compound’s IUPAC name, [4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)phenyl]boronic acid, underscores its ethoxy-linked TBDMS group and boronic acid functionalization at the para position of the benzene ring . Synonyms include Boronic acid, [4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]phenyl]- and MFCD28101632 .
Structural and Electronic Characteristics
The compound’s structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a TBDMS-protected ethoxy chain (-O-CH₂-CH₂-O-Si(CH₃)₂C(CH₃)₃). The TBDMS group enhances solubility in nonpolar solvents and protects the hydroxyl group during synthetic transformations . Density functional theory (DFT) calculations predict that the ethoxy linker introduces conformational flexibility, enabling optimal spatial alignment in coupling reactions . The boronic acid moiety’s Lewis acidity () facilitates transmetalation in palladium-catalyzed processes .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-{2-[(tert-Butyldimethylsilyl)oxy]ethoxy}phenylboronic acid typically proceeds via a multi-step sequence:
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Protection of Ethylene Glycol: Reaction of ethylene glycol with tert-butyldimethylsilyl chloride (TBDMS-Cl) yields 2-[(tert-butyldimethylsilyl)oxy]ethanol.
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Etherification: Coupling the silyl-protected ethanol with 4-bromophenol under Mitsunobu conditions forms 4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)bromobenzene.
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Borylation: Lithium-halogen exchange followed by treatment with triisopropyl borate generates the boronic acid derivative .
Industrial-Scale Production
Industrial manufacturing employs continuous flow reactors to enhance yield and purity. Key challenges include minimizing boroxine formation (a common boronic acid byproduct) and ensuring complete silyl protection. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane eluent) achieves >95% purity, as verified by HPLC .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 98–102°C and decomposes above 250°C. Its solubility profile is solvent-dependent:
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High Solubility: Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
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Low Solubility: Water, hexane.
The TBDMS group reduces hygroscopicity compared to unprotected boronic acids, improving shelf stability .
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.15 (t, 2H, -O-CH₂-), 3.85 (t, 2H, -CH₂-O-Si), 0.98 (s, 9H, -C(CH₃)₃), 0.21 (s, 6H, -Si(CH₃)₂) .
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¹¹B NMR (CDCl₃): δ 30.5 ppm, characteristic of arylboronic acids .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. For example, coupling with 4-iodoanisole produces biaryl ethers with >85% yield .
Protective Group Strategy
The TBDMS group shields the ethoxy oxygen during acidic or basic conditions, allowing selective functionalization of the boronic acid. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the hydroxyl group for further modifications .
Comparative Analysis with Related Compounds
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